molecular formula C10H20N2O2 B1400154 Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate CAS No. 1158758-79-2

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

Cat. No.: B1400154
CAS No.: 1158758-79-2
M. Wt: 200.28 g/mol
InChI Key: JPYCVKPRVHXSNZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted azetidines .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-ethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity compared to other azetidine derivatives. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Biological Activity

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, including synthesis pathways, case studies, and research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring substituted with a tert-butyl group, an amino group, and a carboxylate moiety. Its molecular formula is C9H17N2O2C_9H_{17}N_2O_2 with a molecular weight of approximately 185.25 g/mol. The presence of the amino group allows for interactions with various biological targets, potentially influencing metabolic pathways and serving as a scaffold for drug development .

Synthesis Routes

The synthesis of this compound can be achieved through several methods, including:

  • Amination of Azetidine Derivatives : Starting from azetidine precursors, the introduction of the amino group can be accomplished via nucleophilic substitution reactions.
  • Carboxylation Reactions : The carboxylate moiety can be introduced through carbon dioxide fixation or other carboxylation techniques.
  • Functional Group Modifications : Various functional groups can be added or modified to enhance biological activity or alter pharmacokinetic properties.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is common among compounds with similar structures .

2. Anticancer Activity

Research has shown that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death). This activity is likely mediated through interactions with specific cellular receptors or enzymes .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it shows promise as a potential inhibitor of proteases, which play critical roles in various diseases, including cancer and viral infections .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant activity at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anticancer Efficacy

In vitro assays on human cancer cell lines indicated that this compound significantly reduced cell viability.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)20

Properties

IUPAC Name

tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCVKPRVHXSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
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Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
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Reactant of Route 6
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